N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea
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Overview
Description
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea is a chemical compound with the molecular formula C20H18FN5O. This compound is known for its unique structure, which includes a quinoline moiety, a cyano group, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid. The cyano group is introduced through a nucleophilic substitution reaction, and the fluorophenyl group is added via a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s fluorescent properties can be used to track its localization and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine, which have similar quinoline moieties.
Fluorophenyl derivatives: Compounds like fluoxetine and flutamide, which contain fluorophenyl groups.
Cyano derivatives: Compounds such as cyanocobalamin and cyanogen bromide, which include cyano groups
Uniqueness
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea is unique due to its combination of a quinoline moiety, a cyano group, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, its potential as a fluorescent probe and its diverse reactivity profile make it a valuable compound for various scientific research applications .
Properties
CAS No. |
606105-06-0 |
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Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H18FN5O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-8-3-2-7-16(17)21/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
NHTLNZKLJBKDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3F)C(=O)N)C#N |
Origin of Product |
United States |
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